molecular formula C11H10N4O6 B2980656 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 921812-26-2

5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2980656
CAS No.: 921812-26-2
M. Wt: 294.223
InChI Key: BGWCCKUMEPVFPM-UHFFFAOYSA-N
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Description

5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 921812-26-2) is a synthetic small molecule with a molecular formula of C11H10N4O6 and a molecular weight of 294.22 g/mol . This chemical features a unique hybrid structure combining nitrofuran and 1,3,4-oxadiazole rings, the latter being tethered to an oxolane (tetrahydrofuran) moiety. This specific architecture is of significant interest in medicinal chemistry research, particularly in the development of novel heterocyclic compounds for biological evaluation . Compounds based on the 1,3,4-oxadiazole scaffold are extensively investigated for a wide spectrum of pharmacological activities. Research on analogous structures has demonstrated potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anticancer research for inhibiting tumor angiogenesis . Furthermore, other derivatives incorporating the 5-nitrofuran moiety have shown promising anti-leishmanial activity against parasites like Leishmania major . The structural motifs present in this reagent make it a valuable precursor or intermediate for synthesizing novel compounds for biochemical screening, including investigations into enzyme inhibition, antimicrobial agents, and antiproliferative activities. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or animal use. All necessary safety data sheets and handling protocols should be consulted before use.

Properties

IUPAC Name

5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h3-4,7H,1-2,5H2,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCCKUMEPVFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the oxadiazole ring. One common method involves the nitration of furan derivatives followed by the formation of the oxadiazole ring through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species that damage bacterial cells. The compound may also inhibit specific enzymes or pathways critical for bacterial survival .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with related nitrofuran derivatives:

Compound Name Substituent on Heterocycle Yield (%) Melting Point (°C) Notable Spectral Data (¹H NMR)
Target Compound Oxolan-2-yl (1,3,4-oxadiazole) N/A* N/A* N/A*
5-Nitro-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (2K) 1,3,4-Thiadiazole 68 235–237 δ 13.83 (br, 1H), 9.24 (s, 1H), 7.83 (s, 2H)
5-Nitro-N-(oxazol-2-yl)furan-2-carboxamide (2L) Oxazole 73 N/A Data not fully reported
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (2) Imidazole-propyl chain Not specified Not specified Not reported
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) Pyridine-ethyl chain Not specified Not specified Not reported

Key Observations :

  • Heterocyclic Core : Replacement of the oxadiazole ring with thiadiazole (2K) or oxazole (2L) alters electronic properties. Thiadiazole derivatives (e.g., 2K) exhibit lower yields (68%) compared to oxazole analogs (73%), likely due to sulfur’s steric and electronic effects during synthesis .
  • Substituent Effects: The oxolan-2-yl group in the target compound may improve solubility compared to non-polar substituents (e.g., phenyl groups in ).

Structural and Crystallographic Insights

  • Crystallography : Refinement tools like SHELXL ( ) are critical for determining the conformation of nitrofuran-oxadiazole hybrids. The oxolan-2-yl group likely induces a puckered conformation in the oxadiazole ring, affecting molecular packing and bioavailability.
  • Elemental Analysis : Compounds with nitro-furan and oxadiazole moieties ( ) consistently show C, H, N percentages within theoretical ranges, confirming synthetic purity.

Biological Activity

5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. It contains a nitro group, an oxadiazole moiety, and a furan ring, which may contribute to its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

Antiproliferative Effects

Recent studies have indicated that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide have shown cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition .

Compound NameCell Line TestedIC50 Value (µM)Mechanism
5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamideHCT-11615.0Topoisomerase I inhibition
Similar Oxadiazole DerivativeHeLa12.5Cytotoxicity via apoptosis

Antimicrobial Activity

Compounds containing furan and oxadiazole rings have been reported to possess antimicrobial properties. The presence of the nitro group in 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide may enhance its ability to combat bacterial infections by disrupting cellular processes .

Anti-inflammatory Properties

The oxadiazole moiety is known for its anti-inflammatory effects. Preliminary studies suggest that derivatives of this compound may exhibit potential in treating inflammatory conditions by modulating inflammatory pathways .

Case Studies

  • In Vitro Studies : A library of oxadiazole derivatives was screened for antiproliferative activity using the MTT assay. Several compounds demonstrated significant cytotoxicity against cancer cell lines, indicating that structural modifications could enhance activity .
  • In Vivo Studies : Research involving Drosophila melanogaster models showed that certain derivatives could lower glucose levels effectively, suggesting potential applications in diabetes management .

Q & A

Basic Synthesis and Characterization

Q: What synthetic routes and analytical methods are employed for 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide? A: The compound is synthesized via cyclocondensation of furan-2-carboxylic acid hydrazide with substituted oxadiazole precursors. Key steps include:

  • Hydrazide formation : Reacting furan-2-carboxylic acid with hydrazine hydrate under reflux (ethanol, 12 hours) to form the hydrazide intermediate.
  • Oxadiazole cyclization : Using carbon disulfide or iodine/NaOH for cyclization, followed by coupling with oxolan-2-yl substituents via nucleophilic substitution or palladium-catalyzed cross-coupling .
    Characterization involves:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and connectivity (e.g., nitro group at δ ~8.2 ppm for 1^1H; furan carbonyl at δ ~160 ppm for 13^13C) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+^+ calculated within ±0.005 Da accuracy) .

Advanced Synthesis Optimization

Q: How are yield and purity optimized during synthesis? A: Strategies include:

  • Catalyst selection : DMAP (4-dimethylaminopyridine) enhances coupling efficiency in amide bond formation (e.g., 85–95% yields in Method B) .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate recrystallization .
  • Temperature control : Low-temperature cyclization (0–5°C) minimizes side reactions in iodine-mediated steps .

Biological Activity Evaluation

Q: What assays assess antimicrobial or antitumor potential? A: Common methodologies:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) .
  • Antitubercular : Alamar Blue assay for Mycobacterium tuberculosis H37Rv, with MIC values ≤3.125 µg/mL indicating high potency .
  • Anticancer : NCI-60 cell line screening; compounds with % Growth Inhibition (GI) >60% (e.g., 68.89% GI in CCRF-CEM leukemia cells) are prioritized .

Mechanistic Studies

Q: How is the mechanism of action investigated? A: Key approaches:

  • Molecular docking : Targeting enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase (PDB: 4TZK). Binding energy ≤−8.5 kcal/mol and interactions with NAD+^+/TYR158 residues suggest inhibition .
  • Enzyme assays : α-Glycosidase or lipoxygenase inhibition (IC50_{50} ≤20 µM) using spectrophotometric monitoring of substrate conversion .

Structural Analysis

Q: What techniques elucidate molecular structure? A:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., oxadiazole C–N bonds ~1.28–1.32 Å) and packing motifs .
  • FT-IR : Confirms functional groups (e.g., nitro stretch at ~1520 cm1^{-1}, amide I band at ~1650 cm1^{-1}) .

Structure-Activity Relationship (SAR) Studies

Q: How do substituent modifications affect bioactivity? A:

SubstituentActivity TrendReference
Oxolan-2-yl (tetrahydrofuran)Enhanced solubility and metabolic stability
Nitro group (furan)Increased antimicrobial potency (MIC ↓50%)
Halogenated phenylImproved anticancer activity (% GI ↑20%)

Toxicity Profiling

Q: What methods predict toxicity? A:

  • In silico tools : ADMET prediction via SwissADME or ProTox-II for hepatotoxicity/AMES test alerts .
  • Hemolytic assays : Red blood cell lysis testing (IC50_{50} >100 µg/mL indicates low toxicity) .

Data Contradiction Analysis

Q: How are discrepancies in bioactivity resolved? A:

  • Structural validation : Recheck NMR/HRMS to confirm compound identity (e.g., isomerization during synthesis) .
  • Bioassay standardization : Use internal controls (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .

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